1-(3-Fluoro-benzenesulfonyl)-piperazine
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Overview
Description
1-(3-Fluoro-benzenesulfonyl)-piperazine is a useful research compound. Its molecular formula is C10H13FN2O2S and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Studies
- A study focused on the crystal and molecular structure of a 1-Benzhydryl-piperazine derivative, highlighting its synthesis and confirming its structure through X-ray diffraction. The compound displayed a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2009).
Inhibitory Activity in Cancer Cell Proliferation
- Piperazine derivatives, including 1-Benzhydryl-sulfonyl-piperazine, were synthesized and evaluated for their ability to inhibit breast cancer cell proliferation. One compound, in particular, demonstrated significant inhibitory activity (Kumar et al., 2007).
Synthesis and Evaluation of Antimicrobial Agents
- The synthesis of fluoroquinolone derivatives with piperazinyl moieties showed promising inhibition of bacterial pathogens, indicating potential antimicrobial applications (Chen et al., 2013).
Human Acetylcholinesterase Inhibitors
- Certain piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential therapeutic applications in Alzheimer's disease (Varadaraju et al., 2013).
Fungicidal Activity
- A study investigated the fungicidal activity of 3-Piperazine-bis(benzoxaborole) derivatives, revealing higher inhibitory activity towards certain fungi compared to standard antibiotics (Wieczorek et al., 2014).
Antimicrobial and Antioxidant Activities
- Novel 1-(1,4-Benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities, with some compounds showing significant results (Mallesha & Mohana, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGQMAUJUTMRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366551 |
Source
|
Record name | 1-(3-Fluoro-benzenesulfonyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743441-88-5 |
Source
|
Record name | 1-(3-Fluoro-benzenesulfonyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.